molecular formula C19H25N3O2 B2668787 N-(1-cyano-1-methyl-3-phenylpropyl)-2-(2-oxopiperidin-1-yl)propanamide CAS No. 1796887-38-1

N-(1-cyano-1-methyl-3-phenylpropyl)-2-(2-oxopiperidin-1-yl)propanamide

Cat. No.: B2668787
CAS No.: 1796887-38-1
M. Wt: 327.428
InChI Key: FSSHNHIEXLMUFH-UHFFFAOYSA-N
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Description

N-(1-cyano-1-methyl-3-phenylpropyl)-2-(2-oxopiperidin-1-yl)propanamide is a complex organic compound characterized by its unique structural features, including a cyano group, a phenyl ring, and a piperidinone moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyano-1-methyl-3-phenylpropyl)-2-(2-oxopiperidin-1-yl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Intermediate: The initial step involves the preparation of 1-cyano-1-methyl-3-phenylpropylamine through a reaction between benzyl cyanide and acetone in the presence of a base such as sodium hydroxide.

    Cyclization: The intermediate is then subjected to cyclization with 2-piperidone under acidic conditions to form the piperidinone ring.

    Amidation: Finally, the amidation reaction is carried out by reacting the cyclized product with propanoyl chloride in the presence of a base like triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyano-1-methyl-3-phenylpropyl)-2-(2-oxopiperidin-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the cyano group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group or the amide nitrogen, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

N-(1-cyano-1-methyl-3-phenylpropyl)-2-(2-oxopiperidin-1-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-cyano-1-methyl-3-phenylpropyl)-2-(2-oxopiperidin-1-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the piperidinone ring are crucial for its binding affinity and activity. The compound may modulate biochemical pathways by inhibiting or activating key enzymes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyano-1-methyl-3-phenylpropyl)-2-(2-oxopiperidin-1-yl)acetamide
  • N-(1-cyano-1-methyl-3-phenylpropyl)-2-(2-oxopiperidin-1-yl)butanamide

Uniqueness

Compared to similar compounds, N-(1-cyano-1-methyl-3-phenylpropyl)-2-(2-oxopiperidin-1-yl)propanamide exhibits unique properties due to the specific length and branching of its carbon chain, which can influence its biological activity and chemical reactivity. The presence of the cyano group also imparts distinct electronic characteristics that can affect its interaction with molecular targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features

Properties

IUPAC Name

N-(2-cyano-4-phenylbutan-2-yl)-2-(2-oxopiperidin-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2/c1-15(22-13-7-6-10-17(22)23)18(24)21-19(2,14-20)12-11-16-8-4-3-5-9-16/h3-5,8-9,15H,6-7,10-13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSSHNHIEXLMUFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)(CCC1=CC=CC=C1)C#N)N2CCCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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